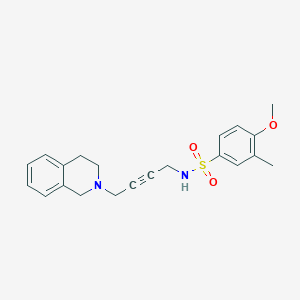
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound serves numerous applications, making it a valuable molecule in several scientific disciplines:
Chemistry: : Its complex structure provides a playground for synthetic chemists aiming to create new derivatives or study its reaction mechanisms.
Biology: : Potential bioactivity could be explored, particularly if analogs show promise as enzyme inhibitors or receptor agonists/antagonists.
Medicine: : If bioactive, it might be investigated for therapeutic potentials, including antimicrobial, anticancer, or neurological applications.
Industry: : Possible use as an intermediate in the synthesis of more complex molecules or as a reagent in analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis:
Starting materials: : Preparation begins with commercially available precursors like 3,4-dihydroisoquinoline and 4-methoxy-3-methylbenzenesulfonyl chloride.
Step 1: : Formation of the intermediate N-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-amine through the reaction of 3,4-dihydroisoquinoline with propargyl bromide under basic conditions.
Step 2: : Subsequent coupling of this intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine results in the desired compound.
Industrial Production Methods
While the laboratory-scale synthesis is detailed, the industrial-scale production would involve optimizing each step for yield and purity, considering factors such as solvent choice, reaction time, temperature, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form sulfoxides or sulfones, particularly on the sulfonamide group.
Reduction: : Reduction reactions on the double bonds in the isoquinoline ring could potentially yield dihydro or tetrahydro derivatives.
Substitution: : Aromatic substitution reactions can modify the benzene ring to introduce different substituents, potentially altering its properties.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) for oxidation to sulfoxides or sulfones.
Reduction: : Using hydrogen gas over palladium on carbon (Pd/C) for reduction processes.
Substitution: : Electrophilic aromatic substitution with reagents such as bromine or nitrating agents.
Major Products Formed
Oxidation products: : Sulfoxides and sulfones
Reduction products: : Reduced isoquinoline derivatives
Substitution products: : Varied aromatic compounds depending on the substituents introduced
Wirkmechanismus
Mechanism and Molecular Targets
The exact mechanism of action would depend on its application. If it acts as an enzyme inhibitor, for instance, it could be:
Binding: : Interacting with the enzyme's active site, preventing substrate binding.
Pathways: : Disrupting specific biochemical pathways by modifying key steps catalyzed by the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Highlighting Uniqueness
This compound’s uniqueness lies in its structural combination of isoquinoline and benzenesulfonamide, making it distinct from either moiety alone. Similar compounds might include:
N-(3,4-dihydroisoquinolin-2(1H)-yl)benzenesulfonamide
N-(but-2-yn-1-yl)benzenesulfonamide
4-methoxy-3-methylbenzenesulfonamide derivatives
Each of these lacks the combined features present in the full compound, which may impart unique chemical reactivity or biological activity.
This detailed exploration should give you a solid understanding of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide. Anything else you want to dive into?
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-17-15-20(9-10-21(17)26-2)27(24,25)22-12-5-6-13-23-14-11-18-7-3-4-8-19(18)16-23/h3-4,7-10,15,22H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSKPSYAIBEKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














